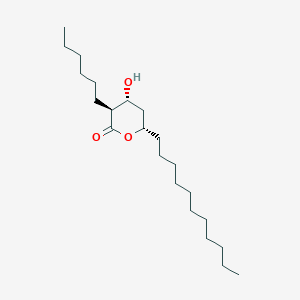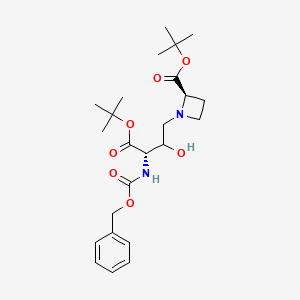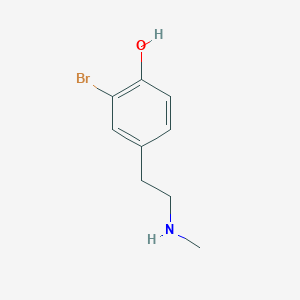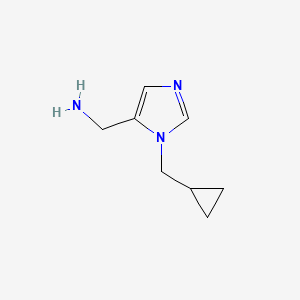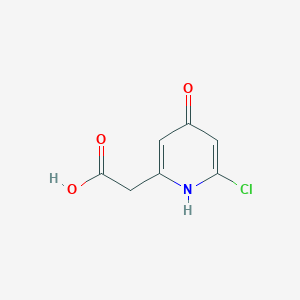
Risedronic Acid N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risedronic Acid N-Oxide is a derivative of risedronic acid, a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. This compound is known for its ability to inhibit bone resorption, thereby strengthening bones and reducing the risk of fractures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Risedronic Acid N-Oxide can be synthesized through the oxidation of risedronic acid. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods are preferred due to their efficiency and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of microwave irradiation has been explored to reduce reaction times and improve yields . This method, although promising, can be relatively expensive for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Risedronic Acid N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of risedronic acid to its N-oxide form is a key reaction .
Common Reagents and Conditions
Common reagents used in the oxidation process include sodium percarbonate, hydrogen peroxide, and titanium silicalite . These reactions are typically carried out under mild conditions to ensure high yields and purity.
Major Products
The primary product of these reactions is this compound, which retains the bisphosphonate structure essential for its biological activity .
Applications De Recherche Scientifique
Risedronic Acid N-Oxide has a wide range of applications in scientific research:
Mécanisme D'action
Risedronic Acid N-Oxide works by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This binding prevents the breakdown of bone tissue, thereby maintaining bone density and strength. The compound is taken up by osteoclasts through fluid-phase endocytosis, leading to the inhibition of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alendronic Acid: Another bisphosphonate used to treat osteoporosis.
Ibandronic Acid: Known for its higher potency compared to risedronic acid, it is used in the treatment of osteoporosis and metastatic bone disease.
Zoledronic Acid: The most potent bisphosphonate, used for treating severe cases of osteoporosis and Paget’s disease.
Uniqueness
Risedronic Acid N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its non-oxidized counterpart . Its ability to inhibit bone resorption while being potentially gentler on the digestive system makes it a valuable alternative in certain clinical scenarios .
Propriétés
Formule moléculaire |
C7H11NO8P2 |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
[1-hydroxy-2-(1-oxidopyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C7H11NO8P2/c9-7(17(11,12)13,18(14,15)16)4-6-2-1-3-8(10)5-6/h1-3,5,9H,4H2,(H2,11,12,13)(H2,14,15,16) |
Clé InChI |
HYEZNYFSEDLYRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


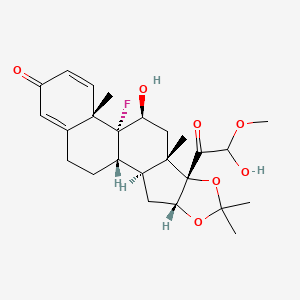
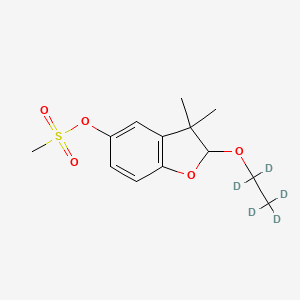

![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)

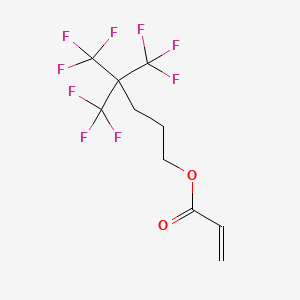
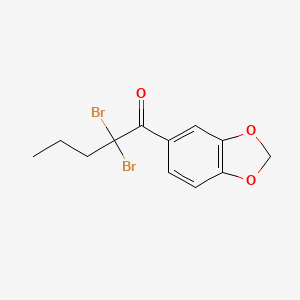
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
